molecular formula C18H22Cl2N4Pt B13142581 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride

2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride

Cat. No.: B13142581
M. Wt: 560.4 g/mol
InChI Key: QRUWHEZTXQYOEA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is a complex compound that combines a platinum center with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride typically involves the coordination of platinum(IV) with 3,4,7,8-tetramethyl-1,10-phenanthroline and azanidylethylazanide ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetone, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments would ensure consistency and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of platinum, while reduction may yield lower oxidation states or even metallic platinum. Substitution reactions result in new platinum complexes with different ligands .

Scientific Research Applications

2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand enhances the stability and solubility of the complex, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides enhanced stability and solubility. This makes it a promising candidate for further research and development in various applications .

Properties

Molecular Formula

C18H22Cl2N4Pt

Molecular Weight

560.4 g/mol

IUPAC Name

2-azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride

InChI

InChI=1S/C16H16N2.C2H6N2.2ClH.Pt/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;3-1-2-4;;;/h5-8H,1-4H3;3-4H,1-2H2;2*1H;/q;-2;;;+4/p-2

InChI Key

QRUWHEZTXQYOEA-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.C(C[NH-])[NH-].[Cl-].[Cl-].[Pt+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.